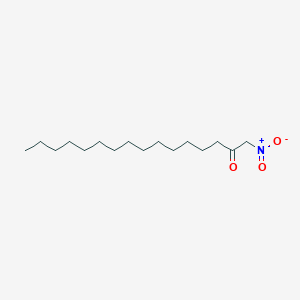

1-Nitrohexadecan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

13291-54-8 |

|---|---|

Molecular Formula |

C16H31NO3 |

Molecular Weight |

285.42 g/mol |

IUPAC Name |

1-nitrohexadecan-2-one |

InChI |

InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20/h2-15H2,1H3 |

InChI Key |

DGJBGXADLQALTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)C[N+](=O)[O-] |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1 Nitrohexadecan 2 One and Analogous Nitroketones

Direct Nitration Strategies for Ketone Substrates

Direct α-nitration of a ketone involves the introduction of a nitro group onto the carbon atom adjacent to the carbonyl group. This transformation is challenging, particularly for long-chain aliphatic ketones, due to the relative inertness of the C-H bonds and the potential for competing side reactions. scispace.comthieme-connect.de The process often requires carefully selected nitrating agents and controlled reaction conditions to achieve desired selectivity and efficiency.

Investigations into Nitrating Agent Selectivity and Efficiency

A variety of nitrating agents have been investigated for the α-nitration of ketones, each with distinct reactivity and selectivity profiles. Classical methods often employ nitric acid, sometimes in combination with a strong acid catalyst like sulfuric acid. psu.eduacs.org However, these conditions can be harsh and may lead to oxidation or other side reactions. scispace.com

Modern research has focused on milder and more selective reagents. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used in a copper-assisted direct nitrating approach to create tertiary α-nitro-α-substituted ketones from cyclic ketones. nih.gov Another approach involves the use of dinitrogen trioxide (N₂O₃), which has shown utility in the selective oxidation of methyl and methylene (B1212753) groups on enolizable ketones. scispace.comresearchgate.net Ozone-mediated nitration using nitrogen dioxide has also emerged as a powerful method, notably increasing the proportion of ortho-nitration in aromatic ketones, a finding that suggests unique mechanistic pathways which could influence regioselectivity in aliphatic systems. psu.edu

The choice of solvent also plays a critical role, with solvent nucleophilicity affecting the reactivity of the nitrating agent. scirp.org Solid acid catalysts, such as zeolites or sulfuric acid immobilized on silica (B1680970) gel, offer potential advantages by increasing safety, simplifying product separation, and potentially enhancing regioselectivity compared to liquid-phase reactions. acs.orgresearchgate.net

| Nitrating System | Substrate Type | Key Findings/Yields | Reference |

|---|---|---|---|

| Copper-Assisted Ceric Ammonium Nitrate (CAN) | Cyclic Ketones | Efficient synthesis of tertiary α-nitro-α-substituted moieties. | nih.gov |

| Dinitrogen Trioxide (N₂O₃) / Solid Acid Catalyst (Amberlyst 15®) | Acetophenone | Selective oxidation to benzoyl cyanide in high yield and selectivity at 25°C. | researchgate.net |

| Nitrous Acid (HNO₂) in H₂SO₄ | Cyclohexanone | Yields 60% of 1,2-cyclohexanedione. | researchgate.net |

| Ozone / Nitrogen Dioxide | Aromatic Ketones | Remarkably high proportion of ortho-nitro product compared to classical methods. | psu.edu |

| Pentyl Nitrate / Potassium Amide | Cycloheptanone | Used to prepare 2-nitrocycloheptanone. | thieme-connect.de |

Modern Techniques for Controlled Nitration in Long-Chain Systems

Controlling the nitration of long-chain systems like hexadecan-2-one presents specific challenges. The long alkyl chain is largely non-activated, making direct C-H functionalization difficult without forcing conditions that can lead to C-C bond cleavage and a complex mixture of products. scispace.com Furthermore, the nitration reaction is often highly exothermic, requiring careful thermal management to prevent dangerous runaway reactions. iloencyclopaedia.org

To address these challenges, enzymatic catalysis offers a promising frontier. Iron-dependent halogenases, for example, have been shown to be capable of directing nitration reactions at unactivated aliphatic carbons. nih.govmatthewslab.org These enzymes use a high-valent metal-oxo intermediate to abstract a hydrogen atom, followed by the transfer of a nitro group, achieving a level of specificity and control not yet replicated in traditional chemical systems. nih.govmatthewslab.org This bio-inspired approach could potentially be generalized for the selective nitration of long-chain ketones.

Another advanced technique involves the use of N-hydroxyphthalimide as a catalyst in the nitration of alkanes with a nitrogen dioxide/air mixture, which has provided very good yields for substrates like cyclohexane. thieme-connect.de Such catalytic systems, which operate under milder conditions, are essential for achieving controlled nitration in complex, long-chain molecules. The development of methods using solid catalysts or phase-transfer catalysis can also improve control and safety for these challenging transformations. acs.orgresearchgate.net

Indirect Synthesis via Functional Group Interconversions

Indirect methods provide an alternative and often more controlled route to α-nitroketones by transforming other functional groups already present in a precursor molecule. researchgate.netfiveable.me These strategies can circumvent the harsh conditions and selectivity issues associated with direct nitration.

Oxidative Transformations of Precursor Molecules

Oxidation is a key strategy in functional group interconversions for synthesizing α-nitroketones. This can involve the oxidation of nitrogen-containing precursors like oximes or the aerobic oxidation of specifically designed starting materials.

The oxidation of oximes represents a valuable method for the synthesis of nitro compounds. researchgate.netsci-hub.senowgonggirlscollege.co.in Specifically, ketoximes can be oxidized to yield secondary nitro compounds. nowgonggirlscollege.co.in One effective reagent for this transformation is trifluoroperacetic acid. nowgonggirlscollege.co.in Other research has explored the use of molybdenum(VI) oxodiperoxo complexes in acetonitrile (B52724) as a useful route to convert ketoximes into nitro compounds. researchgate.net

The mechanism of oxime oxidation can be complex. Studies on acetoxime oxidation suggest that the process can be catalyzed by cytochrome P450 and may involve reactive oxygen species, such as hydroxyl radical-like oxidants, which abstract a hydrogen atom from the oxime's hydroxyl group. nih.gov While many oxidative treatments of ketoximes lead to the regeneration of the parent ketone, specific conditions and reagents can favor the formation of the desired nitro compound. nih.govlucp.net

| Precursor Type | Oxidizing Agent/System | Product Type | Reference |

|---|---|---|---|

| Aldoximes and Ketoximes | Trifluoroperacetic acid | 1° and 2° Nitro compounds | nowgonggirlscollege.co.in |

| Ketoximes | Mo(VI) oxodiperoxo complex in acetonitrile | Nitro compounds | researchgate.net |

| Ketoximes | Cytochrome P450-catalyzed system | Nitric oxide and ketones (mechanistic study) | nih.gov |

The use of molecular oxygen as a terminal oxidant is a cornerstone of green chemistry, and recent methodologies have applied this principle to the synthesis of α-nitroketones. chemistryviews.org A notable development is the oxidative synthesis of α-nitroketones from α-substituted malononitriles and nitromethane (B149229) using molecular oxygen. chemistryviews.org In this process, the malononitrile (B47326) is oxidized in the presence of a base to form an acyl cyanide intermediate. This intermediate then undergoes a nucleophilic acyl substitution with a nitronate anion, generated in situ from nitromethane, to afford the final α-nitroketone product in good yields. chemistryviews.org This approach is advantageous as it avoids harsh reagents and can even be used to synthesize sterically hindered α-nitroketones. chemistryviews.org

Related research into aerobic oxidation has explored the nitro-nitrite isomerization of secondary nitroalkanes, which is thought to proceed through an α-nitro alkyl radical intermediate, with ketones being one of the byproducts. nih.gov While not a direct synthesis, these mechanistic studies provide valuable insight into the behavior of nitro compounds under aerobic conditions. researchgate.netnih.gov The Nef reaction, which converts a nitroalkane to a ketone, has also been developed using molecular oxygen as the oxidant under mildly basic conditions, demonstrating the feasibility of using air as a reagent in transformations involving the nitro group. researchgate.net

Carbon-Carbon Bond Forming Reactions for Nitroketone Scaffolds

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and several strategies have been adapted for the specific construction of nitroketone frameworks. mdpi.comwikipedia.org These reactions are crucial for assembling the carbon backbone of molecules like 1-Nitrohexadecan-2-one.

The direct coupling of nitroalkyl fragments with suitable electrophiles represents a powerful approach to nitroketone synthesis. These reactions often leverage the acidity of the α-proton of the nitroalkane to generate a nucleophile that can participate in subsequent bond formation.

Recent advancements have focused on the use of transition metal catalysis to facilitate these couplings. For instance, copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have been employed to form C-C bonds by activating C-H bonds adjacent to the nitro group. pnas.org While not specifically demonstrated for 1-nitrohexadecane, the reaction of other nitroalkanes with aldehydes or imines showcases the potential of this methodology. pnas.org Similarly, nickel-catalyzed alkylation of nitroalkanes with alkyl halides has emerged as a general method for constructing C-C bonds, even for sterically demanding substrates. researchgate.net This approach could theoretically be applied to the synthesis of this compound by coupling a long-chain alkyl halide with a two-carbon nitro-containing building block.

Another strategic approach involves the coupling of nitroalkanes with acylating agents. This can be considered a direct route to α-nitroketones. The choice of the coupling partners and reaction conditions is critical to ensure high yields and prevent side reactions.

Table 1: Examples of Strategic Coupling Reactions for Nitroketone Synthesis This table is illustrative and based on general methods applicable to the synthesis of analogous nitroketones, as specific data for this compound is not readily available.

| Coupling Partners | Catalyst/Reagent | Product Type | Potential Application to this compound Synthesis |

|---|---|---|---|

| Nitroalkane + Acyl Chloride | Base | α-Nitroketone | Coupling of 1-nitro-pentadecane with acetyl chloride. |

| Nitroalkane + Aldehyde | Copper Catalyst / Oxidant | β-Nitroketone (after oxidation) | Reaction of nitromethane with pentadecanal (B32716) followed by oxidation. |

| Nitroalkane + α-Bromoketone | Nickel/Photoredox Catalyst | β-Nitroketone | Coupling of a nitro-C14-alkane with bromoacetone. udel.edu |

Nucleophilic acyl substitution is a fundamental reaction for the synthesis of carbonyl compounds, including α-nitroketones. masterorganicchemistry.comfuturelearn.comlibretexts.org This strategy typically involves the reaction of a nitroalkane-derived nucleophile with an acylating agent. The reaction proceeds through an addition-elimination mechanism, where the nitroalkyl anion attacks the carbonyl carbon of the acylating agent, followed by the departure of a leaving group. masterorganicchemistry.com

A variety of acylating agents can be employed, such as acyl chlorides, anhydrides, and activated esters. masterorganicchemistry.com For the synthesis of this compound, this would translate to the acylation of a nitropentadecane anion with an acetylating agent. The efficiency of this transformation is highly dependent on the choice of base used to deprotonate the nitroalkane and the nature of the leaving group on the acylating agent.

Research by Katritzky and coworkers has demonstrated the use of N-acylbenzotriazoles as effective acylation agents for the conversion of primary nitroalkanes into α-nitroketones. organic-chemistry.orgnih.gov This method offers a simple and efficient procedure with a broad substrate scope, making it a viable option for the synthesis of this compound. organic-chemistry.org

Table 2: Nucleophilic Acyl Substitution for the Synthesis of α-Nitroketones This table is illustrative and based on general methods applicable to the synthesis of analogous nitroketones.

| Nitroalkane | Acylating Agent | Base | Product | Yield (%) |

|---|---|---|---|---|

| Nitromethane | Benzoylbenzotriazole | DBU | 2-Nitro-1-phenylethanone | 85 |

| 1-Nitropropane | Acetylbenzotriazole | DBU | 2-Nitro-3-pentanone | 78 |

| 1-Nitrohexane | Propionylbenzotriazole | DBU | 2-Nitro-3-octanone | 81 |

Data adapted from analogous reactions described in the literature. organic-chemistry.org

Catalytic and Stereoselective Synthesis of Nitroketones

The development of catalytic and stereoselective methods for the synthesis of nitroketones represents a significant advancement in the field, allowing for the efficient construction of chiral molecules with high enantiomeric and diastereomeric purity. bohrium.comresearchgate.netnih.gov

Chiral nitroketones are valuable building blocks in asymmetric synthesis. nih.govchemrxiv.org Enantioselective approaches to these compounds often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction. The asymmetric Michael addition of nitroalkanes to enones, for example, can generate γ-nitroketones with high enantioselectivity. nih.govacs.org

While direct asymmetric synthesis of this compound is less common, the principles can be applied to create chiral analogs. The asymmetric reduction of α-nitroketones is another important strategy to produce chiral β-nitroalcohols, which are versatile synthetic intermediates. bohrium.comresearchgate.netmdpi.com Alcohol dehydrogenases (ADHs) have been shown to be effective biocatalysts for this transformation, affording high conversions and enantioselectivities. researchgate.netmdpi.com

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and its application to nitroketone formation is no exception. nih.govacs.org As mentioned previously, copper and nickel complexes are effective catalysts for C-C bond forming reactions to produce nitroketones. pnas.orgresearchgate.net

Photoredox-nickel dual catalysis has been developed for the asymmetric alkylation of nitroalkanes with α-bromoketones, providing access to syn-β-nitroketones with good yields and stereoselectivity. udel.edu This methodology highlights the power of combining different catalytic modes to achieve challenging transformations. Furthermore, transition-metal-free α-arylation of nitroketones using diaryliodonium salts has been reported, offering a direct route to tertiary α-aryl-α-nitroketones. rsc.org

Table 3: Transition Metal-Catalyzed Reactions for Nitroketone Synthesis This table is illustrative and based on general methods applicable to the synthesis of analogous nitroketones.

| Reaction Type | Catalyst System | Substrates | Product Type |

|---|---|---|---|

| Asymmetric Alkylation | Ni(acac)₂ / Chiral Ligand / Ir(ppy)₂dtbbpy | Nitroalkane + α-Bromoamide | Enantioenriched β-Nitroamide researchgate.net |

| Propargylation | Copper(I) bromide | Nitroalkane + Propargyl Bromide | Homopropargylic Nitroalkane udel.edu |

| α-Arylation | None (Transition-Metal-Free) | α-Nitroketone + Diaryliodonium Salt | Tertiary α-Aryl-α-nitroketone rsc.org |

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of a wide range of organic molecules, including nitroketones. nih.govresearchgate.netbeilstein-journals.org Chiral amines, thioureas, and squaramides are common classes of organocatalysts employed in these transformations. nih.govresearchgate.net

The organocatalytic Michael addition of nitroalkanes to enones is a well-established method for the synthesis of chiral γ-nitroketones. nih.govacs.org High hydrostatic pressure has been shown to significantly improve the efficiency and enantioselectivity of this reaction, particularly for sterically hindered substrates. acs.org

Furthermore, organocatalytic domino reactions, such as Michael-Henry cascade reactions, provide rapid access to complex cyclic structures containing the nitroketone moiety. mdpi.com Asymmetric Michael/acyl transfer reactions between α-nitroketones and various Michael acceptors have also been developed, showcasing the versatility of α-nitroketones as nucleophiles in organocatalytic processes. nih.govbeilstein-journals.orgresearchgate.net

Table 4: Organocatalytic Approaches to Nitroketone-Containing Scaffolds This table is illustrative and based on general methods applicable to the synthesis of analogous nitroketones.

| Reaction Type | Organocatalyst | Substrates | Product Type |

|---|---|---|---|

| Asymmetric Michael Addition | Chiral Primary Amine | Nitroalkane + β,β-Disubstituted Enone | γ-Nitroketone with Quaternary Stereocenter acs.org |

| Michael/Acyl Transfer | Bifunctional Thiourea | α-Nitroketone + 4-Arylidenepyrrolidine-2,3-dione | Chiral Acyl-Transfer Product nih.govbeilstein-journals.org |

| Domino Michael/Aldol (B89426) | Chiral Secondary Amine | Nitroketone + Enal | Substituted Cyclohexene Carbaldehyde researchgate.net |

Iii. Chemical Reactivity and Transformational Pathways of 1 Nitrohexadecan 2 One

Nucleophilic Reactivity at the Alpha-Carbon and Carbonyl Center

The positioning of the nitro group adjacent to the ketone functionality renders the α-hydrogen (the hydrogen atom on the carbon between the two groups) acidic. researchgate.netunicam.it This acidity is the cornerstone of the nucleophilic character of the α-carbon, as it can be readily deprotonated by a base to form a resonance-stabilized nitronate anion. wikipedia.org This anion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions. Concurrently, the carbonyl carbon remains an electrophilic center, susceptible to attack by nucleophiles.

The acidic α-hydrogen of 1-Nitrohexadecan-2-one facilitates the formation of an enol or, more significantly under basic conditions, an enolate (specifically, a nitronate). libretexts.org This process, known as enolization, is catalyzed by both acids and bases. libretexts.org The resulting nitronate is a soft nucleophile and can participate in substitution reactions, most notably α-alkylation.

Alpha-alkylation involves the reaction of the nitronate of this compound with an alkyl halide. This reaction is a powerful tool for introducing additional alkyl chains at the α-position, further functionalizing the long aliphatic backbone of the molecule. The success of this Sₙ2 reaction is dependent on the nature of the alkylating agent, with primary alkyl halides being the most effective to avoid competing elimination reactions. mdpi.com The general transformation is as follows:

Step 1: Enolate (Nitronate) Formation: Treatment of this compound with a suitable base (e.g., an alkoxide) removes the acidic α-proton.

Step 2: Nucleophilic Attack: The generated nitronate attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-carbon bond.

While specific studies on this compound are not extensively documented, research on analogous α-nitro ketones demonstrates the feasibility of this transformation. researchgate.net The choice of base and reaction conditions is crucial for controlling the outcome and minimizing side reactions.

| α-Nitro Ketone Substrate (Analog) | Alkylating Agent | Base | Product | Reference |

|---|---|---|---|---|

| 1-Nitropropan-2-one | Methyl Iodide | Sodium Ethoxide | 1-Nitro-1-methylpropan-2-one | researchgate.net |

| Phenylnitromethane | Benzyl Bromide | Potassium Carbonate | 1-Nitro-1,2-diphenylethane | researchgate.net |

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to a carbonyl compound in the presence of a base. wikipedia.orgorganic-chemistry.org The nitronate of this compound, formed by deprotonation of the α-carbon, can act as the nucleophile in this reaction, attacking aldehydes and ketones to form β-nitro alcohols. wikipedia.orgbuchler-gmbh.com This reaction is reversible, and conditions must be carefully controlled to favor the formation of the desired adduct. wikipedia.org

The general mechanism involves:

Deprotonation of this compound at the α-carbon to form the nucleophilic nitronate. wikipedia.org

Nucleophilic attack of the nitronate on the carbonyl carbon of an aldehyde or ketone. wikipedia.org

Protonation of the resulting alkoxide to yield the β-nitro alcohol product. wikipedia.org

When this compound reacts with an aldehyde or an unsymmetrical ketone, a new stereocenter is created, leading to the possibility of diastereomeric products. The control of diastereoselectivity in the Henry reaction is a significant area of research. While simple base catalysis often leads to mixtures of diastereomers, the use of chiral catalysts can induce high levels of both diastereo- and enantioselectivity. buchler-gmbh.comresearchgate.netbeilstein-journals.org

Catalytic systems often employ metal complexes with chiral ligands (e.g., copper, zinc, cobalt) or chiral organocatalysts like cinchona alkaloids and their derivatives. wikipedia.orgresearchgate.netosti.gov These catalysts can coordinate with both the nitronate and the carbonyl compound, organizing the transition state to favor the formation of one stereoisomer over the other. wikipedia.org Studies on long-chain nitroalkanes have demonstrated that excellent diastereoselectivity can be achieved in metal-free catalytic systems. researchgate.net

| Nitroalkane Type | Carbonyl Partner | Catalyst System | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Long-chain nitroalkanes | Isatin-derived ketimines | Chiral thiourea | High ee (78–99%) and dr (up to 99:1) | researchgate.net |

| Nitroethane | Various aldehydes | Cu(II)-Schiff base complex | Good dr (up to 11.5:1 syn/anti) and high ee (92–96%) | researchgate.net |

| Nitromethane (B149229) | Aromatic aldehydes | Co(II)-salen complexes | High ee achievable | osti.gov |

The β-nitro alcohol products of the Henry reaction can undergo dehydration to form nitroalkenes, particularly under acidic conditions or with heating. wikipedia.orgtcichemicals.com This elimination of water is often a competing side reaction but can also be a synthetically useful transformation. organic-chemistry.orgechemi.com The resulting nitroalkene is a valuable synthetic intermediate, as the conjugated system is a Michael acceptor, susceptible to further nucleophilic attack. The ease of dehydration depends on the structure of the β-nitro alcohol and the reaction conditions. wikipedia.org

The nitronate anion derived from this compound can act as a Michael donor in conjugate addition reactions. wikipedia.org In this role, it adds to α,β-unsaturated carbonyl compounds, nitriles, or other electron-deficient alkenes (Michael acceptors). masterorganicchemistry.comorganicchemistrytutor.com This 1,4-addition is a powerful method for forming carbon-carbon bonds and creating 1,5-dicarbonyl or related structures after subsequent transformation of the nitro group. wikipedia.org

The mechanism proceeds via:

Formation of the nitronate from this compound.

Nucleophilic attack of the nitronate at the β-carbon of the Michael acceptor. masterorganicchemistry.com

Protonation of the resulting enolate to give the final adduct. masterorganicchemistry.com

This reaction expands the synthetic utility of this compound, allowing it to be a key building block for more complex molecules. The choice of base and solvent is critical to ensure that the 1,4-addition pathway is favored over potential competing reactions like 1,2-addition to the carbonyl group of the acceptor. libretexts.org

This compound, possessing an acidic α-hydrogen, is a suitable substrate for the Mannich reaction. nowgonggirlscollege.co.ingijash.com The Mannich reaction is a three-component condensation involving an active hydrogen compound (like this compound), an aldehyde (often formaldehyde), and a primary or secondary amine or ammonia. wikipedia.orgorganic-chemistry.org The product is a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org

The reaction mechanism typically involves the initial formation of an electrophilic iminium ion from the amine and formaldehyde. wikipedia.org The nitronate of this compound then attacks this iminium ion in an aminomethylation process. gijash.comwikipedia.org The resulting Mannich bases are versatile synthetic intermediates. For example, they can be reduced to form amino alcohols or undergo elimination to yield α,β-unsaturated ketones. gijash.comyoutube.com

Henry Reaction (Nitroaldol Reaction) with Aldehydes and Ketones

Transformations of the Nitro Group and Carbonyl Functionality

The reactivity of this compound is centered on the chemical transformations of its nitro and carbonyl moieties. These groups can be manipulated through various synthetic protocols to yield a diverse array of derivative compounds.

The reduction of the nitro group is a cornerstone of nitroalkane chemistry, providing a gateway to various nitrogen-containing compounds. nih.govwikipedia.org For α-nitro ketones like this compound, these reductions can be tailored to yield amines, hydroxylamines, or oximes, depending on the reagents and conditions employed.

The complete reduction of the nitro group in this compound to a primary amine (1-aminohexadecan-2-one) is a synthetically valuable transformation. This conversion can be achieved through several methods, most notably catalytic hydrogenation. wikipedia.org Reagents such as Raney nickel, platinum(IV) oxide (PtO₂), or palladium on carbon (Pd/C) are effective for this purpose. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds under a hydrogen atmosphere.

Alternatively, metal-based reductions in acidic media, such as with iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), are classic methods for converting nitro groups to amines. masterorganicchemistry.comscispace.com The choice of reducing agent is critical to ensure chemoselectivity, particularly to avoid the simultaneous reduction of the carbonyl group. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are generally not selective and would also reduce the ketone, potentially leading to aminoalcohols or other products. masterorganicchemistry.comjsynthchem.com Milder, more selective reagents are therefore preferred. stackexchange.comrsc.org

The reduction can also be halted at intermediate stages. For instance, controlled reduction using reagents like zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding N-substituted hydroxylamine (B1172632) (1-(hydroxyamino)hexadecan-2-one). wikipedia.org

The following table summarizes common methods for the selective reduction of nitroalkanes, which are applicable to this compound.

| Product | Reagent(s) | General Conditions |

| Primary Amine | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C, PtO₂) | Hydrogen gas, various solvents |

| Primary Amine | Metal/Acid (e.g., Fe/HCl, Sn/HCl) | Refluxing acid |

| Hydroxylamine | Zinc/Ammonium Chloride | Aqueous solution |

| Oxime | Tin(II) Chloride | Acidic conditions |

The mechanism can proceed via two main pathways depending on the reducing agent and conditions:

Hydride Transfer Pathway: Involves successive two-electron transfers, typically from metal hydrides or catalytic hydrogenation. The intermediates are the nitroso and hydroxylamino species. nih.gov

Radical Pathway: Involves single-electron transfers, often seen with metal-based reductions. This pathway proceeds through a nitro anion radical intermediate. nih.gov

The presence of the adjacent carbonyl group in this compound can influence the reactivity and stability of these intermediates. The electron-withdrawing nature of the ketone may facilitate the initial reduction steps.

The Nef reaction is a powerful method for converting a primary or secondary nitroalkane into a carbonyl compound. wikipedia.orgnumberanalytics.com For this compound, which is a secondary nitroalkane, the Nef reaction provides a direct route to a 1,2-dicarbonyl compound, namely hexadecane-1,2-dione. This transformation involves a change in the oxidation state of the α-carbon.

The classical Nef reaction proceeds in two stages:

Deprotonation: The α-proton of the nitroalkane is acidic due to the electron-withdrawing effects of both the nitro and carbonyl groups. Treatment with a base (e.g., sodium hydroxide, potassium hydroxide) deprotonates the α-carbon to form a stable nitronate salt. alfa-chemistry.com

Acid Hydrolysis: The nitronate salt is then carefully treated with a strong mineral acid, such as sulfuric acid or hydrochloric acid, at low temperatures. wikipedia.orgalfa-chemistry.com This acidic workup hydrolyzes the nitronate to yield the corresponding ketone and nitrous oxide (N₂O). wikipedia.org

The mechanism of the acid hydrolysis step involves protonation of the nitronate to form a nitronic acid, which then tautomerizes and undergoes nucleophilic attack by water. wikipedia.org Subsequent rearrangement and elimination steps lead to the formation of the dicarbonyl product and nitrous oxide. wikipedia.org

Modern variations of the Nef reaction utilize oxidative or reductive methods to achieve the conversion under milder conditions, which can be advantageous for sensitive substrates. alfa-chemistry.comorganic-chemistry.org Oxidative methods may employ reagents like ozone or potassium permanganate, while reductive methods can use agents like titanium(III) chloride. alfa-chemistry.comorganic-chemistry.org The conversion of nitroalkanes into carbonyls via the Nef reaction is a key strategy for synthesizing dicarbonyl derivatives, which are themselves versatile synthetic intermediates. arkat-usa.org

While specific data on the hydrolytic cleavage of this compound is scarce, the general stability of α-nitro ketones suggests that under neutral or mild acidic/basic conditions, the carbon-nitro bond is relatively stable. However, harsh hydrolytic conditions could potentially lead to degradation.

Rearrangement reactions involving the functional groups of this compound are plausible under specific conditions. One such potential transformation is the Baeyer-Villiger oxidation. This reaction involves the oxidation of a ketone to an ester using a peroxy acid (e.g., m-CPBA) or hydrogen peroxide. wiley-vch.de In the case of this compound, this could theoretically lead to the insertion of an oxygen atom adjacent to the carbonyl carbon. The migratory aptitude of the adjacent groups (the nitromethyl group vs. the tetradecyl group) would determine the final product. Generally, the group best able to stabilize a positive charge migrates, which in this case would likely be the tetradecyl group, leading to an ester product. wiley-vch.de

Rearrangements involving the migration of a group to an electron-deficient nitrogen, such as in the Beckmann rearrangement of oximes, are also relevant. solubilityofthings.commvpsvktcollege.ac.in If this compound were first converted to its oxime, treatment with acid could induce a rearrangement to form an amide. mvpsvktcollege.ac.in

Reductive Manipulations of the Nitro Group

Pericyclic and Cycloaddition Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. uomustansiriyah.edu.iqprgc.ac.inlibretexts.org The reactivity of this compound in such transformations would likely involve its tautomeric form, the nitroalkene or the corresponding nitronate.

Although this compound itself is not a classic diene or dienophile, its nitronate form, generated by deprotonation, is a 1,3-dipole. As such, it can participate in 1,3-dipolar cycloaddition reactions. dspmuranchi.ac.inchem-station.com For example, reaction with an alkene (a dipolarophile) could lead to the formation of a five-membered isoxazolidine (B1194047) ring. chem-station.comrsc.org This type of reaction is a powerful tool for constructing heterocyclic systems with high stereocontrol. chem-station.com

Furthermore, the nitroalkene tautomer of this compound could potentially act as a component in cycloaddition reactions. For instance, it could serve as a dienophile in a [4+2] Diels-Alder reaction with a suitable diene, or participate in [2+2] cycloadditions under photochemical conditions. libretexts.orglibretexts.org There are also examples of more complex cycloadditions, such as [5+1] cycloadditions involving vinylcyclopropanes and nitrene precursors to form six-membered rings, which highlights the diverse reactivity patterns available to nitro-containing compounds. nih.gov

While specific examples of pericyclic reactions involving this compound are not extensively documented, the known reactivity of related nitro-functionalized systems provides a strong basis for predicting its potential in this area of synthesis. dspmuranchi.ac.inorganicchemistrydata.org

Inverse Electron-Demand Diels-Alder Cycloadditions

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition process involving an electron-poor diene and an electron-rich dienophile. wikipedia.orgnih.gov This is in contrast to the normal Diels-Alder reaction, which typically involves an electron-rich diene and an electron-poor dienophile. wikipedia.org The IEDDA reaction is particularly useful for the synthesis of heterocyclic compounds. wikipedia.org

A thorough review of the scientific literature indicates a lack of documented examples of this compound, or α-nitro ketones in general, participating directly as the diene component in inverse electron-demand Diels-Alder reactions. The typical dienes used in IEDDA reactions are electron-deficient species, often containing multiple heteroatoms or strong electron-withdrawing groups within the diene system itself. wikipedia.org While α-nitro ketones are electron-deficient molecules, their structure does not inherently constitute a 1,3-diene system required for a Diels-Alder reaction. While they can be precursors to other reactive intermediates, their role as dienes in IEDDA reactions is not an established transformation pathway based on available chemical literature.

Formation of Nitrogen-Containing Heterocycles

The α-nitro ketone moiety in this compound serves as a versatile precursor for the synthesis of nitrogen-containing heterocycles. researchgate.net A significant pathway involves the in situ generation of nitrile oxide intermediates, which can then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to yield five-membered heterocycles. researchgate.netmdpi.com

A notable example of this reactivity is the synthesis of isoxazoline (B3343090) derivatives. In the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH), α-nitro ketones can be converted into nitrile oxides. mdpi.com The proposed mechanism suggests that the α-nitro ketone is first transformed into a nitroso cation, which then rearranges to form the highly reactive nitrile oxide. This intermediate readily reacts with dipolarophiles, such as alkenes, in a [3+2] cycloaddition to furnish the isoxazoline ring system. mdpi.com

The general scheme for this transformation is as follows:

General Reaction Scheme for Isoxazoline Synthesis from α-Nitro Ketones

An α-nitro ketone reacts with an alkene in the presence of an acid catalyst to form a 3-carbonyl-isoxazoline derivative.

While specific studies on this compound are not available, research on other α-nitro ketones demonstrates the feasibility of this reaction. The efficiency and yield of the cycloaddition can be influenced by the nature of the substituents on the α-nitro ketone and the alkene. For instance, studies have shown that aromatic α-nitro ketones often provide higher yields compared to their aliphatic counterparts. mdpi.com Nevertheless, the reaction proceeds with alkyl nitroketones, indicating that this compound would likely undergo a similar transformation.

Below is a table summarizing the results of the p-TsOH-catalyzed 1,3-dipolar cycloaddition of various α-nitro ketones with allylbenzene, as reported in the literature. This data illustrates the scope of the reaction with different substrates.

Table 1: Synthesis of Isoxazoline Derivatives from Various α-Nitro Ketones and Allylbenzene

| Entry | α-Nitro Ketone | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylnitromethane | 3-Benzoyl-5-benzyl-4,5-dihydroisoxazole | 90 |

| 2 | 4-Methylphenylnitromethane | 3-(4-Methylbenzoyl)-5-benzyl-4,5-dihydroisoxazole | 85 |

| 3 | 4-Methoxyphenylnitromethane | 3-(4-Methoxybenzoyl)-5-benzyl-4,5-dihydroisoxazole | 88 |

| 4 | 4-Chlorophenylnitromethane | 3-(4-Chlorobenzoyl)-5-benzyl-4,5-dihydroisoxazole | 73 |

| 5 | 1-Nitro-3,3-dimethylbutan-2-one | 3-(tert-Butylcarbonyl)-5-benzyl-4,5-dihydroisoxazole | 23 |

| 6 | 1-Nitro-3-methylbutan-2-one | 3-(Isopropylcarbonyl)-5-benzyl-4,5-dihydroisoxazole | 20 |

Data sourced from a study on the p-TsOH-participated 1,3-dipolar cycloaddition of α-nitroketones. mdpi.com

The data indicates that while the reaction is general for α-nitro ketones, yields are notably lower for aliphatic substrates like 1-nitro-3,3-dimethylbutan-2-one and 1-nitro-3-methylbutan-2-one (Entries 5 and 6) compared to aromatic analogues. mdpi.com This suggests that the synthesis of the corresponding isoxazoline from this compound would be feasible but may require optimization to achieve higher yields. This reactivity highlights a key transformational pathway for this compound in the synthesis of complex nitrogen-containing heterocyclic structures. mdpi.com

Iv. Advanced Analytical and Spectroscopic Methodologies for Research on 1 Nitrohexadecan 2 One

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry is an indispensable tool for the analysis of novel compounds like 1-Nitrohexadecan-2-one. Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of a molecule's elemental composition. youtube.com This capability is fundamental in confirming the identity of a synthesized compound and distinguishing it from other molecules with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar, thermally labile, and non-volatile molecules. nih.govijraset.com Given the polarity imparted by the ketone and nitro functional groups, this compound is an ideal candidate for ESI-MS analysis. In a typical ESI-HRMS experiment, the compound would be introduced into the mass spectrometer in a suitable solvent. The ESI process generates gas-phase ions from the solution with minimal fragmentation.

For this compound (C₁₆H₃₁NO₃), the expected ions in positive mode ESI would include the protonated molecule [M+H]⁺, as well as adducts with common cations like sodium [M+Na]⁺ and ammonium (B1175870) [M+NH₄]⁺. The high-resolution capabilities of the mass analyzer would allow for the precise measurement of these ions' masses, which can then be compared against theoretically calculated values to confirm the elemental formula.

Table 1: Hypothetical ESI-HRMS Data for this compound This table presents theoretical exact mass values for expected ionic species of this compound (Formula: C₁₆H₃₁NO₃) in an ESI-HRMS analysis.

| Ion Formula | Adduct | Calculated Exact Mass (m/z) |

| [C₁₆H₃₂NO₃]⁺ | [M+H]⁺ | 286.23222 |

| [C₁₆H₃₁NNaO₃]⁺ | [M+Na]⁺ | 308.21416 |

| [C₂₀H₃₅N₂O₃]⁺ | [M+NH₄]⁺ | 304.25877 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. semanticscholar.orgnih.gov While this compound itself may have limited volatility due to its molecular weight and polar functional groups, GC-MS is invaluable for analyzing more volatile reaction precursors, byproducts, or degradation products. Analysis of the target compound may require chemical derivatization to increase its volatility.

When coupled with a mass spectrometer operating with a hard ionization source like Electron Ionization (EI), GC-MS provides reproducible fragmentation patterns that serve as a molecular fingerprint. For this compound, the EI-MS spectrum would be expected to show characteristic fragments resulting from the cleavage of bonds adjacent to the functional groups. Key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl group, leading to the formation of acylium ions.

Loss of the nitro group: Cleavage of the C-N bond resulting in the loss of NO₂.

Alkyl chain fragmentation: A series of fragment ions separated by 14 Da (corresponding to CH₂ units) characteristic of a long aliphatic chain.

Table 2: Plausible GC-MS Electron Ionization Fragments for this compound This table lists hypothetical but chemically reasonable fragments that could be observed in the mass spectrum of this compound following electron ionization.

| Proposed Fragment | Fragmentation Pathway | Expected m/z |

| [C₁₅H₃₀NO]⁺ | Loss of CH₂NO₂ | 212 |

| [C₁₄H₂₉]⁺ | Alpha-cleavage at C2-C3 | 197 |

| [CH₂NO₂]⁺ | Alpha-cleavage at C1-C2 | 60 |

| [M - NO₂]⁺ | Loss of nitro group | 239 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound in solution. msu.edu While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of the hydrogen and carbon atoms, advanced multi-dimensional techniques are required to piece together the complete connectivity of a molecule as complex as this compound.

Multi-dimensional NMR experiments spread spectral information across two or more frequency axes, resolving signal overlap that is common in 1D spectra and revealing correlations between different nuclei. bitesizebio.comusask.ca

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a clear correlation between the proton on C1 and the protons on C3, skipping the quaternary carbonyl carbon at C2. It would also reveal the coupling network along the entire C3 to C16 aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. nih.govexlibrisgroup.com It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. An HSQC spectrum would definitively link each proton signal along the aliphatic chain to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of their bonding connectivity. It is primarily used to determine stereochemistry and study molecular conformation in solution.

Table 3: Predicted ¹H and ¹³C Chemical Shifts and Key 2D NMR Correlations for this compound This table provides estimated chemical shifts (in ppm) and highlights the crucial correlations expected in HSQC and HMBC spectra that would confirm the molecular structure.

| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | HSQC Correlation | Key HMBC Correlations |

| C1 | ~75-80 | ~4.5-5.0 | Yes | C2 |

| C2 | ~200-205 | - | - | H1, H3 |

| C3 | ~35-40 | ~2.5-2.8 | Yes | C1, C2, C4, C5 |

| C4-C15 | ~22-32 | ~1.2-1.6 | Yes | Various |

| C16 | ~14 | ~0.8-0.9 | Yes | C14, C15 |

Quantitative NMR (qNMR) leverages the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. nih.govrssl.com This allows for the highly accurate determination of the concentration or purity of a substance without the need for identical reference standards. ox.ac.uknih.gov To perform a qNMR analysis of a this compound sample, a certified internal standard of known concentration would be added to the sample. By comparing the integral of a well-resolved signal from this compound to the integral of a signal from the internal standard, the absolute quantity of the analyte can be calculated. This method is particularly useful for determining the yield of a synthesis reaction or assessing the purity of the final product. Key experimental parameters, such as a sufficiently long relaxation delay (D1), must be carefully optimized to ensure accurate quantification. nih.gov

While the aforementioned NMR techniques are performed on samples in solution, Solid-State NMR (ssNMR) provides invaluable information on the structure and dynamics of materials in the solid phase. nih.gov If this compound can be prepared in a crystalline or microcrystalline form, ssNMR can reveal details that are inaccessible in solution. For instance, molecules can adopt different conformations in a crystal lattice compared to when they are freely tumbling in a solvent. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. These spectra can be used to identify the presence of different polymorphs (different crystalline forms of the same compound) or to study how the molecule is oriented and packed within the crystal unit cell.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for the structural elucidation of this compound. mt.comwikipedia.org These techniques probe the vibrational modes of molecules, providing a unique spectral fingerprint that is highly characteristic of the compound's functional groups. jsscacs.edu.in

FTIR Spectroscopy operates on the principle of infrared light absorption by a molecule, which excites its vibrational modes. thermofisher.com For a vibration to be IR active, it must induce a change in the molecule's dipole moment. jsscacs.edu.in In this compound, the highly polar nitro (NO₂) and carbonyl (C=O) groups give rise to strong, characteristic absorption bands. spectroscopyonline.commdpi.com The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are particularly intense and easily identifiable. spectroscopyonline.com The long hexadecyl chain will primarily show C-H stretching and bending vibrations.

Raman Spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light (usually from a laser). thermofisher.comsfr.ca A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Raman spectroscopy is particularly effective for analyzing symmetric bonds and non-polar functional groups. mt.com For this compound, Raman spectroscopy can provide valuable information about the carbon backbone and can be less susceptible to interference from aqueous media compared to FTIR. sfr.ca

Together, FTIR and Raman spectroscopy are powerful for:

Functional Group Confirmation: Unambiguously identifying the presence of the key nitro and ketone functionalities.

Reaction Monitoring: Tracking the progress of synthesis or degradation reactions by observing the appearance or disappearance of characteristic vibrational bands corresponding to reactants, intermediates, and products.

The expected vibrational frequencies for the key functional groups in this compound are summarized in the table below.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Expected Intensity |

|---|---|---|---|---|

| Nitro (R-NO₂) | Asymmetric Stretch | ~1550 | FTIR | Strong spectroscopyonline.com |

| Nitro (R-NO₂) | Symmetric Stretch | ~1350 | FTIR | Strong spectroscopyonline.com |

| Ketone (R-C=O) | Stretch | ~1715 | FTIR | Strong mdpi.com |

| Alkyl (C-H) | Stretch | 2850 - 2960 | FTIR & Raman | Strong |

| Alkyl (C-H) | Bending | 1375 - 1470 | FTIR & Raman | Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is indispensable for a complete structural characterization of this compound, should it be obtained in a suitable crystalline form. nih.gov

The process involves irradiating a single crystal with a beam of X-rays and measuring the angles and intensities of the diffracted beams. wikipedia.orglibretexts.org This diffraction pattern is unique to the crystal's atomic arrangement and allows for the generation of a three-dimensional electron density map, from which the positions of the atoms can be determined. wikipedia.org

For chiral molecules like this compound (assuming a chiral center at the C2 position), X-ray crystallography is the primary method for unambiguously determining the absolute stereochemistry (R or S configuration). nih.gov This is crucial as different enantiomers can exhibit distinct biological activities. Furthermore, the analysis reveals the preferred conformation of the molecule in the solid state, providing insights into the spatial arrangement of the long alkyl chain relative to the nitro and keto groups. This information is vital for understanding intermolecular interactions in the crystal lattice. In studies of related nitroalkanes, X-ray crystallography has been successfully used to determine both relative and absolute stereochemistry. nih.gov

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation, purification, and purity assessment of this compound from reaction mixtures or natural extracts. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds like this compound. It offers high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis. mdpi.com

Stationary Phases: For a molecule with the polarity of this compound, reversed-phase HPLC is typically employed. A non-polar stationary phase, such as C18 (octadecylsilane) or C8, would be suitable.

Mobile Phases: The mobile phase would consist of a mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). mdpi.com Gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation of the target compound from impurities with different polarities. globalresearchonline.net

Detection Methods:

UV-Vis Detector: The nitro group and carbonyl group are chromophores that absorb ultraviolet (UV) light. An HPLC system equipped with a UV-Vis detector can be used for detection and quantification at an appropriate wavelength. mdpi.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides not only retention time data but also mass-to-charge ratio information, which allows for highly specific detection and structural confirmation of the analyte.

Table 2: Exemplar HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270 nm (for nitroaromatics) or ~210 nm (for carbonyl) mdpi.comnih.gov |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC that is capable of separating these enantiomers. researchgate.net This is critical in asymmetric synthesis to determine the enantiomeric excess (e.e.) of the product, which is a measure of its stereochemical purity. nih.govnih.gov

The separation is achieved by using a chiral stationary phase (CSP). These phases are typically based on chiral molecules (e.g., derivatives of cellulose, amylose, or cyclodextrins) that are immobilized on a silica (B1680970) support. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus, separation. The determination of enantiomeric excess is performed by integrating the peak areas of the two separated enantiomers in the chromatogram. rsc.orgscispace.com

Validation of Analytical Procedures for Research Reproducibility and Reliability

To ensure that the data generated from the analysis of this compound is accurate, reliable, and reproducible, the analytical methods themselves must be validated. gavinpublishers.com Method validation is the process of providing documented evidence that a procedure is suitable for its intended purpose. globalresearchonline.net Key validation parameters, as often guided by organizations like the International Council for Harmonisation (ICH), include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. globalresearchonline.net

Accuracy: The closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often assessed using a reference material or by recovery studies. globalresearchonline.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com This is usually expressed as the standard deviation or relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. gavinpublishers.com

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Definition |

|---|---|

| Specificity | Ability to measure the analyte accurately in the presence of interferences. elementlabsolutions.com |

| Linearity | Proportional relationship between analyte concentration and analytical signal. globalresearchonline.net |

| Accuracy | Closeness of measured value to the true value. elementlabsolutions.com |

| Precision | Agreement between a series of measurements from the same sample. elementlabsolutions.com |

| Range | Concentration interval over which the method is accurate, precise, and linear. globalresearchonline.net |

| Robustness | Resistance to small, deliberate changes in method parameters. gavinpublishers.com |

V. Theoretical and Computational Chemistry Approaches to 1 Nitrohexadecan 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Nitrohexadecan-2-one. By solving the Schrödinger equation for the molecule, albeit with approximations, these methods can determine its molecular geometry, electronic properties, and predict its behavior in chemical reactions.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a popular computational method due to its favorable balance between accuracy and computational cost. sourceforge.iomdpi.com For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), would be used to determine its most stable three-dimensional conformation. These calculations would yield optimized bond lengths, bond angles, and dihedral angles that characterize the molecule's geometry.

Furthermore, DFT provides valuable information about the electronic properties of the molecule. Key parameters that could be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Other electronic properties such as the electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. rsc.orgscispace.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate single-point energy calculations for a given molecular geometry. For this compound, these high-accuracy energy calculations would be valuable for refining the understanding of its stability and for providing benchmark data to validate less computationally expensive methods. These methods are particularly useful for studying systems where electron correlation effects are significant.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. github.io For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. nih.gov These calculations would provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.

Similarly, the calculation of vibrational frequencies using DFT can help in assigning the peaks in an experimental infrared (IR) spectrum. The computed frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Shift (proton α to nitro) | 4.5 ppm | 4.4 ppm |

| ¹³C NMR Shift (carbonyl carbon) | 205 ppm | 203 ppm |

| IR Frequency (C=O stretch) | 1725 cm⁻¹ | 1715 cm⁻¹ |

| IR Frequency (NO₂ stretch) | 1550 cm⁻¹ | 1540 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and characterize the transient species involved.

Transition State Characterization and Reaction Pathway Mapping

A key aspect of understanding a chemical reaction is the characterization of its transition state, which is the highest energy point along the reaction coordinate. uni-giessen.de Computational methods can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency. Once the reactants, products, and transition state(s) are identified, the intrinsic reaction coordinate (IRC) can be calculated to map out the complete reaction pathway. researchgate.net

Energetic Profiles of Key Transformations

Table 3: Hypothetical Energetic Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.1 |

| Products | -20.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a large and flexible molecule like this compound, MD simulations are invaluable for understanding its conformational preferences and how it interacts with other molecules, such as catalysts or solvents. rsc.orgresearchgate.net These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals the molecule's dynamic behavior.

The long, saturated fourteen-carbon chain of this compound allows for a vast number of possible three-dimensional arrangements, or conformations, due to rotation around its many carbon-carbon single bonds. The collection of all these possible conformations and their relative energies is known as the conformational landscape.

MD simulations can explore this landscape by simulating the molecule's motion at a given temperature, allowing it to overcome energy barriers and sample various conformations. arxiv.org The long alkyl tail is expected to behave much like a simple long-chain alkane, where conformations can range from fully extended (all-trans) to highly folded structures. researchgate.net The stability of these conformations is governed by a delicate balance of weak intramolecular forces, primarily van der Waals interactions.

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using a chiral catalyst that interacts with the substrate to favor the formation of one stereoisomer over the other. Computational modeling is a key tool for understanding and predicting the outcomes of such reactions. chiralpedia.comrsc.orgnih.gov

For a substrate like this compound, a potential chiral center could be created, for example, through an asymmetric reduction of the ketone or an asymmetric addition to the α-carbon. To model such a process, researchers would use quantum mechanical methods (like DFT) to build a detailed, three-dimensional model of the substrate-catalyst complex. nih.gov

The process typically involves:

Docking: Identifying plausible binding modes of the substrate (this compound) to the chiral catalyst.

Transition State Searching: For each binding mode, locating the transition state structures for the chemical step that forms the new stereocenter. Since two different enantiomers can be formed, there will be at least two competing diastereomeric transition states.

Energy Calculation: Calculating the relative energies of these competing transition states. The transition state with the lower free energy will correspond to the major product. The predicted enantiomeric excess can be calculated from this energy difference.

These models reveal that the origin of stereoselectivity lies in the subtle non-covalent interactions within the transition state, such as hydrogen bonds, steric repulsion, and dispersion forces. nih.gov By analyzing these interactions, chemists can understand why a particular catalyst is effective and can rationally design new, improved catalysts for the asymmetric synthesis of complex molecules. acs.orgacs.org

QSAR and Cheminformatics Applications (Excluding Biological Activity Prediction)

Quantitative Structure-Activity Relationship (QSAR) modeling and cheminformatics are computational disciplines that relate the structure of molecules to their properties. mdpi.comlongdom.org While frequently applied to predict biological activity, these tools are also powerful for predicting fundamental physicochemical properties and managing chemical information, which are their sole focus in this context.

QSAR for Physicochemical Properties: A QSAR model is a mathematical equation that correlates numerical descriptors of a molecule's structure with a specific property. nih.gov For this compound, a QSAR model could be developed to predict properties such as boiling point, melting point, vapor pressure, or solubility in various organic solvents.

The first step is to calculate a set of molecular descriptors. These can include:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Quantum Chemical Descriptors: Calculated values such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov

Geometrical Descriptors: Molecular surface area, volume.

Once these descriptors are calculated for a set of known nitroketones, statistical methods like multiple linear regression are used to build a model that can then predict the property for new molecules like this compound.

| Descriptor Type | Example Descriptor | Potential Physicochemical Property to Predict |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Boiling Point, Vapor Pressure |

| Geometrical | Polar Surface Area (PSA) | Solubility in polar solvents |

| Quantum Chemical | Dipole Moment | Intermolecular interaction strength, Solubility |

| Quantum Chemical | HOMO/LUMO Energies | Redox potential, Reactivity indices |

| Topological | Wiener Index | Boiling Point, Viscosity |

Cheminformatics Applications: Cheminformatics deals with the storage, management, and analysis of chemical information. nih.gov Beyond QSAR, its applications for a compound like this compound include:

Database Management: Creating and searching databases of related long-chain nitroketones, their structures, calculated properties, and reaction data.

Virtual Library Generation: Designing virtual libraries of derivatives of this compound by systematically modifying the alkyl chain length or substituting other functional groups, allowing for in silico screening of properties. longdom.org

Reaction Informatics: Developing models to predict the outcomes of reactions involving this compound, including potential side products or optimal reaction conditions, thereby accelerating process chemistry optimization. neovarsity.orgmdpi.com

Vi. Applications of 1 Nitrohexadecan 2 One and Its Derivatives in Advanced Organic Synthesis

Precursors for the Synthesis of Diverse Organic Molecules

The presence of both a nitro group and a ketone functionality in 1-Nitrohexadecan-2-one provides two reactive handles that can be selectively or sequentially transformed, paving the way for the synthesis of a wide array of organic molecules.

Elaboration into β-Nitroalcohols and Related Oxygenated Derivatives

The ketone moiety in this compound is susceptible to nucleophilic attack. A key transformation is the Henry (nitroaldol) reaction, where a nitroalkane reacts with a carbonyl compound. nih.govwikipedia.org In the context of this compound, the analogous reaction would be the reduction of the ketone to a hydroxyl group, leading to the formation of a β-nitroalcohol. This conversion can be achieved using various reducing agents.

The resulting β-nitroalcohols are valuable synthetic intermediates. scielo.brmdpi.com The hydroxyl and nitro groups can be further manipulated. For instance, the nitro group can be converted into other functional groups, or the hydroxyl group can be oxidized back to a ketone or transformed into an ether or ester. Biocatalytic approaches using alcohol dehydrogenases have been shown to be effective for the enantioselective reduction of α-nitroketones to chiral β-nitroalcohols, offering a green and efficient route to enantiomerically pure products. mdpi.com

Table 1: Potential Oxygenated Derivatives from this compound

| Starting Material | Reagent/Condition | Product | Product Class |

| This compound | NaBH₄ or other reducing agents | 1-Nitrohexadecan-2-ol | β-Nitroalcohol |

| 1-Nitrohexadecan-2-ol | Oxidizing agent (e.g., PCC) | This compound | α-Nitro Ketone |

| 1-Nitrohexadecan-2-ol | Acyl chloride, base | 2-Acyloxy-1-nitrohexadecane | β-Nitro Ester |

| 1-Nitrohexadecan-2-ol | Alkyl halide, base | 2-Alkoxy-1-nitrohexadecane | β-Nitro Ether |

Conversion to α-Amino Ketones and Chiral Amine Scaffolds

The nitro group in α-nitro ketones is a versatile precursor to an amino group. The reduction of the nitro group in this compound would yield 1-aminohexadecan-2-one, an α-amino ketone. researchgate.net This transformation is a cornerstone in the synthesis of many biologically relevant molecules. Various methods are available for the reduction of nitro compounds, including catalytic hydrogenation or the use of reducing agents like zinc or iron in acidic media.

The resulting α-amino ketones are valuable building blocks for the synthesis of more complex chiral amine scaffolds. The ketone functionality can be further derivatized, for example, by reductive amination to introduce a second amino group, leading to 1,2-diamines. The amino group can also direct further reactions or be protected to allow for selective modification of the ketone.

Stereoselective Construction of Quaternary Carbon Centers

The α-carbon of this compound, situated between the electron-withdrawing nitro and carbonyl groups, is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) reactions. When these reactions are carried out with prochiral electrophiles or in the presence of chiral catalysts, it is possible to achieve stereoselective formation of new stereocenters.

The construction of quaternary carbon centers, which are prevalent in many complex natural products, is a significant challenge in organic synthesis. The enolate of this compound, upon reaction with a suitable electrophile, can lead to the formation of a quaternary carbon at the α-position. The use of chiral phase-transfer catalysts or chiral organocatalysts in such reactions can induce high levels of enantioselectivity, providing access to chiral molecules with a quaternary center.

Building Blocks for Complex Natural Product Synthesis (Excluding Biological Activity)

Although specific examples involving this compound in the total synthesis of natural products are not readily found in the literature, the structural motifs accessible from this compound are present in numerous natural products. The long aliphatic chain of this compound makes it a potentially useful precursor for the synthesis of lipids, pheromones, and other natural products containing long-chain hydrocarbon skeletons with functionalization at the head group.

The ability to introduce amino and hydroxyl functionalities with stereocontrol, as discussed above, is crucial for the synthesis of complex natural products. For instance, the β-amino alcohol moiety is a key structural feature in many alkaloids and other bioactive molecules. The synthetic versatility of α-nitro ketones allows for their incorporation into convergent synthetic strategies, where complex fragments are prepared and then coupled to assemble the final natural product target. nih.gov

Utilization in Cascade Reactions and Multicomponent Transformations

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. wikipedia.org This approach offers significant advantages in terms of efficiency and atom economy. The bifunctional nature of this compound makes it an ideal candidate for initiating or participating in cascade sequences.

For example, a reaction could be initiated at the ketone, which then triggers a subsequent transformation involving the nitro group. An organocatalytic asymmetric conjugate addition of α-nitroketones to β,γ-unsaturated α-keto esters has been shown to proceed via a cascade conjugate addition and acyl transfer reaction. nih.gov Similar cascade reactions involving this compound could lead to the rapid construction of complex molecular frameworks.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are another area where this compound could be a valuable participant. The reactive ketone and the acidic α-proton could allow this compound to engage in various MCRs, leading to the formation of highly functionalized and structurally diverse molecules in a single step.

Role in Material Science Precursor Development (Excluding Physical Properties of the Compound Itself)

The long aliphatic chain of this compound, combined with its reactive functional groups, suggests its potential as a precursor for the development of novel materials. While the physical properties of the compound itself are outside the scope of this discussion, its chemical reactivity can be harnessed to synthesize monomers or functionalized building blocks for polymers and other materials.

For instance, the nitro and ketone groups could be transformed into functionalities suitable for polymerization, such as diols, diamines, or dicarboxylic acids. The long hexadecyl chain would impart hydrophobicity and potentially interesting self-assembly properties to the resulting polymers. The ability to introduce specific functionalities at the head group of this long-chain molecule could be utilized to create functional surfactants or building blocks for liquid crystals or other ordered materials. The use of long-chain organic precursors has been shown to influence the mechanical properties of materials, suggesting that polymers derived from this compound could have tunable characteristics. rsc.org

Q & A

Basic: Synthesis and Purification

Q: What are the optimized synthetic routes for 1-Nitrohexadecan-2-one, and how can purity be validated? A: The compound is typically synthesized via nitration of hexadecan-2-one using nitric acid in a controlled environment. Key steps include:

- Reagent optimization : Adjusting nitric acid concentration to minimize byproducts (e.g., dinitro derivatives).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization.

- Validation : Purity is confirmed via HPLC (≥98% purity threshold) and melting point consistency with literature .

Basic: Spectroscopic Characterization

Q: Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize? A:

- NMR : H NMR should show a singlet for the ketone proton (δ ~2.1 ppm) and a triplet for the nitro group’s adjacent methylene (δ ~3.0–3.5 ppm).

- IR : Strong absorption bands at ~1540 cm (asymmetric NO stretch) and ~1370 cm (symmetric NO stretch).

- Mass Spectrometry : Molecular ion peak at m/z 285.4 (CHNO) .

Advanced: Stability Under Variable Conditions

Q: How does the stability of this compound vary under different storage conditions, and what experimental protocols ensure consistent results? A: Stability studies should include:

- Accelerated degradation : Expose samples to 40°C/75% RH for 6 months, monitoring via HPLC for nitro group reduction or ketone oxidation.

- Light sensitivity : UV-vis spectroscopy to detect photodegradation products.

- Data interpretation : Use Arrhenius kinetics to predict shelf life under standard conditions .

Advanced: Resolving Data Contradictions

Q: What methodologies can reconcile conflicting data on the reactivity of this compound in polar vs. non-polar solvents? A:

- Controlled experiments : Repeat reactions in rigorously dried solvents (e.g., THF, toluene) to exclude moisture interference.

- Solvent parameter analysis : Correlate reactivity with Kamlet-Taft solvent parameters (polarity, hydrogen-bonding).

- Statistical validation : Apply multivariate analysis to isolate solvent effects from experimental noise .

Basic: Functional Group Reactivity